
Troubleshooting low signal in Angiogenin (108-
122) ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Angiogenin (108-122)

Cat. No.: B8057130 Get Quote

Technical Support Center: Angiogenin (108-122)
ELISA
Welcome to the technical support center for the Angiogenin (108-122) ELISA kit. This guide

provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve

common issues, particularly low signal, during your experiments.

Frequently Asked Questions (FAQs) -
Troubleshooting Low Signal
This section addresses the most common causes of weak or no signal in your ELISA assay.

Q1: Why are the optical density (OD) values for my standard curve unexpectedly low?

Low OD values in your standard curve are a critical issue as they prevent accurate

quantification of your samples. Several factors could be responsible:

Improper Standard Handling: The lyophilized standard may have been improperly

reconstituted or stored. Ensure you are using the correct diluent and that the standard has

been stored according to the protocol recommendations (typically at -20°C or -80°C after

reconstitution).[1]
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Degraded Standard: Repeated freeze-thaw cycles or prolonged storage at 4°C can degrade

the standard protein, leading to a weaker signal. Always aliquot the standard after

reconstitution to avoid multiple freeze-thaw cycles.[1][2]

Incorrect Dilution: Calculation errors during the serial dilution of the standard are a common

source of error. Double-check your calculations and pipetting technique to ensure the dilution

series is accurate.[1]

Pipetting Errors: Inaccurate pipetting, especially with multichannel pipettes, can lead to

inconsistent standard curves. Ensure your pipettes are calibrated and that you are aspirating

and dispensing volumes accurately without introducing air bubbles.

Q2: My standard curve is acceptable, but my samples are showing very low or no signal. What

is the issue?

When the standard curve performs as expected, the problem likely lies with the samples

themselves.

Low Analyte Concentration: The concentration of Angiogenin in your samples may be below

the detection limit of the assay. You may need to concentrate your samples or use a more

sensitive ELISA kit if available.

Improper Sample Collection and Storage: Angiogenin, like many proteins, can degrade if

samples are not handled correctly. Samples should be collected, processed, and stored

promptly according to established protocols, often involving the use of protease inhibitors

and storage at -80°C.

Sample Matrix Interference: Components in the sample matrix (e.g., serum, plasma, cell

culture media) can interfere with antibody binding. Try diluting your samples further in the

recommended assay diluent to mitigate these effects.

Incorrect Sample Type: Ensure that the sample type you are using (e.g., serum, EDTA

plasma, cell culture supernatant) is validated for use with the specific ELISA kit.

Q3: The signal is weak across the entire plate, including standards and samples. What can I do

to improve it?
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A universally low signal often points to a systemic issue with reagents or the overall procedure.

Reagent Issues:

Expiration: Check the expiration dates on all kit components. Do not use expired reagents.

Storage: Ensure all reagents have been stored at the recommended temperatures. Many

reagents need to be brought to room temperature before use.

Preparation: Reagents may have been prepared incorrectly. For example, the wash buffer

may be too concentrated, or the substrate solution may have been prepared improperly or

exposed to light.

Enzyme Inhibition: The presence of inhibitors like sodium azide in your buffers can inhibit

the activity of Horseradish Peroxidase (HRP).

Procedural Optimizations:

Increase Incubation Times: Extending the incubation periods for antibodies or samples

can allow for more binding to occur, thus amplifying the signal. For instance, an overnight

incubation at 4°C instead of 2 hours at room temperature can be beneficial.

Increase Antibody Concentrations: If you are developing your own assay, the

concentration of the primary or secondary antibody may be too low. Titrating these

antibodies is necessary to find the optimal concentration.

Check Substrate Activity: The TMB substrate is light-sensitive and can lose activity if not

stored properly in the dark. You can test its activity by adding a small amount of HRP

conjugate directly to it; a rapid blue color change should occur.

Inadequate Washing: While over-washing can reduce signal, insufficient washing can lead to

high background, which can mask a weak signal. Ensure washing is performed consistently

and that wells are fully aspirated between steps.

Quantitative Data Summary
The table below summarizes the key performance characteristics of commercially available

Human Angiogenin ELISA kits. This data can help you determine if your results are within the
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expected range or if a different kit may be more suitable for your samples.

Kit / Provider Assay Type Sensitivity
Assay

Range

Sample

Types
Assay Time

Abcam

(ab219629)
Sandwich 1.06 pg/mL

7.81 - 500

pg/mL

Serum,

Plasma

(Citrate,

EDTA,

Heparin), Cell

culture

media/supern

atant, Cell

culture

extracts

1.5 hours

Invitrogen

(EHANG)
Sandwich 1.5 pg/mL

1.64 - 400

pg/mL

Serum,

Plasma, Cell

culture

medium

4.75 hours

Proteintech

(KE00112)
Sandwich 2.0 pg/mL

15.6 - 1000

pg/mL

Serum,

Plasma, Cell

culture

supernatants

Not Specified

Antibodies.co

m (A4269 -

Bovine)

Sandwich < 6.1 pg/mL
15.6 - 1000

pg/mL

Serum,

Plasma,

Other

biological

fluids

Not Specified

Antibodies.co

m (A312917 -

Mouse)

Sandwich 9.78 ng/L
200 - 3200

ng/L

Serum,

Plasma,

Other

biological

fluids

1.5 hours
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Experimental Protocols
Below is a generalized protocol for a sandwich ELISA. Refer to your specific kit manual for

precise volumes, concentrations, and incubation times.

General Sandwich ELISA Protocol

Reagent Preparation:

Bring all reagents and samples to room temperature before use.

Prepare Wash Buffer, Standard Diluent, and other solutions as instructed in the kit manual.

Reconstitute the lyophilized Angiogenin Standard to create a stock solution. Avoid

repeated freeze-thaw cycles.

Standard Curve Preparation:

Perform serial dilutions of the standard stock solution in the appropriate diluent to create a

standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6 pg/mL).

Include a blank well with only diluent.

Assay Procedure:

Add 100 µL of each standard and sample into the appropriate wells of the pre-coated

microplate. It is recommended to run all standards and samples in duplicate.

Cover the plate with a sealer and incubate for the specified time (e.g., 2 hours at 37°C or

overnight at 4°C).

Aspirate the liquid from each well and wash the plate 3-5 times with ~300 µL of Wash

Buffer per well. Ensure complete removal of liquid after the final wash by inverting the

plate and tapping it on absorbent paper.

Add 100 µL of the biotinylated Detection Antibody solution to each well.

Cover and incubate for the specified time (e.g., 1 hour at 37°C).
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Repeat the wash step as described above.

Add 100 µL of Streptavidin-HRP conjugate to each well.

Cover and incubate for the specified time (e.g., 30-60 minutes at 37°C).

Repeat the wash step as described above.

Add 90-100 µL of TMB Substrate solution to each well.

Incubate in the dark at room temperature for 15-30 minutes, or until color develops.

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

Data Acquisition:

Read the optical density of each well at 450 nm within 30 minutes of adding the Stop

Solution. A reference wavelength of 630 nm can be used to correct for optical

imperfections in the plate.

Visualizations
The following diagrams illustrate the standard ELISA workflow and a logical approach to

troubleshooting low signal issues.
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Click to download full resolution via product page

Caption: A simplified workflow for a typical Sandwich ELISA experiment.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8057130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8057130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Signal or OD Observed

Is the Standard Curve
OK?

Are only Sample ODs
Low?

Yes

Is the entire plate
(Standards + Samples)

showing low signal?

No

No

Possible Cause:
- Analyte Below Detection Limit

- Sample Degradation
- Matrix Interference

Yes

Possible Cause:
- Degraded Standard

- Incorrect Reconstitution
- Dilution Error

- Pipetting Error

No

Possible Cause:
- Reagent Issue (Expired, Bad Substrate)

- Incorrect Incubation (Time/Temp)
- Enzyme Inhibitor Present

- Excessive Washing

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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